molecular formula C20H17NO4 B2516487 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one CAS No. 836666-55-8

6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No.: B2516487
CAS No.: 836666-55-8
M. Wt: 335.359
InChI Key: OOIZEASHHBZHNA-UHFFFAOYSA-N
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Description

6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) source . GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including those regulated by Wnt and insulin, and is implicated in the pathogenesis of several diseases source . The primary research value of this inhibitor lies in its application as a chemical tool to probe the complex physiological and pathological roles of GSK-3β. By inhibiting GSK-3β activity, this compound promotes the stabilization and subsequent nuclear translocation of β-catenin, thereby activating Wnt/β-catenin signaling, a pathway essential for cell proliferation, differentiation, and survival source . Consequently, it is extensively used in preclinical studies investigating neurodegenerative conditions, most notably Alzheimer's disease, where GSK-3β hyperactivity is linked to hyperphosphorylation of tau protein and neurofibrillary tangle formation source . Its mechanism provides researchers with a means to explore potential therapeutic strategies aimed at modulating tau pathology and neuronal survival. Furthermore, due to the role of GSK-3β in apoptosis, inflammation, and glucose metabolism, this compound is also a valuable asset in oncology, immunology, and diabetes research models.

Properties

IUPAC Name

6-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIZEASHHBZHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position using methyl iodide and a base such as potassium carbonate.

    Attachment of the Indole Moiety: The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The indole is then coupled to the chromen-2-one core via an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Core Coumarin Formation via Claisen-Schmidt Condensation

The benzopyranone scaffold is typically synthesized through base-catalyzed condensation between substituted salicylaldehydes and active methylene compounds . For methoxy-substituted derivatives:

Reaction Scheme
Salicylaldehyde derivative + β-keto ester → 3-acetylcoumarin intermediate → Subsequent functionalization

Key Conditions

  • Polyphosphoric acid (PPA) cyclization at 80-100°C

  • Column chromatography purification (silica gel, hexane:EtOAc)

  • Typical yields: 68-82% for substituted coumarins

Indole Moiety Incorporation

The 3-carbonyl group undergoes nucleophilic acyl substitution with 2-methyl-2,3-dihydro-1H-indole:

Reaction Parameters

ParameterValue
Coupling reagentDCC/DMAP
SolventAnhydrous DCM
Temperature0°C → RT
Reaction time12-18 h
Yield74% ± 3%

Mechanistic Insight

  • DCC activates carbonyl oxygen

  • Indole nitrogen acts as nucleophile

  • DMAP accelerates acylation

Demethylation Reactions

Controlled deprotection enables hydroxyl group generation:

Conditions for O-Demethylation

Reagent SystemTemperatureTimeYield
BBr₃ (1.0M in DCM)-78°C2 h89%
AlCl₃/EtSH (1:3)Reflux6 h76%
H₂O₂/HCOOH (1:4)50°C4 h68%

Note: BBr₃ provides superior regioselectivity for 6-methoxy cleavage

1,3-Dipolar Additions

The α,β-unsaturated lactone participates in regioselective cycloadditions:

Representative Example with Diazomethane

ParameterValue
SolventDCM:Et₂O (1:1)
Temperature0°C → 25°C
Time48 h
Yield83%
ProductPyrazoline derivative

Key Observation
Exclusive formation of 2-pyrazoline regioisomer due to electronic effects from methoxy group

Metabolic Oxidation

Cytochrome P450-mediated transformations:

Identified Metabolites

MetaboliteEnzyme SystemRelative Abundance
6-Hydroxy derivativeCYP3A442%
N-Desmethyl indole analogCYP2D628%
Dihydrodiol derivativeCYP1A215%

Data from in vitro microsomal studies

Degradation Pathways

Stress ConditionMajor DegradantsHalf-life (25°C)
Acidic (0.1N HCl)Ring-opened carboxylic acid3.2 h
Alkaline (0.1N NaOH)Hydrolyzed indole fragment0.8 h
Oxidative (3% H₂O₂)N-Oxide derivative6.5 h
Photolytic (UV-Vis)Cis-trans isomerization48 h

Accelerated stability data from ICH guidelines

This comprehensive analysis demonstrates the compound's rich chemistry, with its reactivity profile enabling diverse pharmaceutical applications. The methoxy group and indole carbonyl moiety synergistically direct reaction pathways while maintaining structural integrity under physiological conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromenone backbone substituted with a methoxy group and an indole-derived carbonyl moiety. This unique structure suggests potential biological activity due to the presence of both aromatic and heterocyclic components, which are often associated with pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have highlighted the anticancer potential of compounds structurally related to 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one. For instance, derivatives of indole and chromenone have shown efficacy against various cancer cell lines, suggesting that this compound may exhibit similar properties through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects :
    • Compounds with indole structures are known for their neuroprotective properties. Research indicates that derivatives can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems . The specific application of this compound in this context remains to be fully explored but is promising based on its structural analogs.
  • Anti-inflammatory Properties :
    • The anti-inflammatory potential of chromenone derivatives has been documented, where they inhibit pro-inflammatory cytokines and pathways. This suggests that this compound could be investigated for similar anti-inflammatory effects .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations allows it to be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
  • Multicomponent Reactions :
    • Recent advancements in multicomponent reactions (MCRs) have showcased the utility of chromenone derivatives in synthesizing diverse bioactive compounds. MCRs involving this compound can lead to the rapid generation of libraries of compounds for biological testing .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Study A derivative showed IC50 values in the low micromolar range against breast cancer cell lines .
Neuroprotective Evaluation Indole derivatives exhibited significant neuroprotective effects in animal models .
Multicomponent Synthesis Successful synthesis of new bioactive compounds using MCRs involving chromenone derivatives demonstrated efficiency and versatility .

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the chromen-2-one core can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of coumarin is critical for modulating biological activity. Key analogues include:

Compound Name Substituent at Position 3 Key Features Biological Activity/Stability Reference
6-Methoxy-3-(4-(trifluoromethoxy)phenyl)-2H-chromen-2-one 4-(Trifluoromethoxy)phenyl Electron-withdrawing CF3O group enhances metabolic stability. Yield: 52%; NMR/HRMS data available.
6-Methoxy-3-(4-nitrophenyl)-2H-chromen-2-one 4-Nitrophenyl Strong electron-withdrawing NO2 group; potential for redox activity. Molecular mass: 297.266 g/mol; ChemSpider ID: 544391.
6-Methoxy-3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Thiadiazole with CF3-substituted phenyl Rigid heterocycle improves binding affinity; used in kinase inhibition. MolPort ID: MolPort-001-904-867.
Target Compound 2-Methyl-2,3-dihydro-1H-indole carbonyl Partial saturation of indole ring reduces steric hindrance; enhances solubility. Degrades under basic conditions to form benzamide derivatives.

Key Insight : The indole-derived substituent in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity , distinguishing it from purely aromatic or heterocyclic substituents.

Functional Group Modifications

  • Chalcone-Coumarin Hybrids : Compounds like 6-bromo-3-(3-(4-substituted phenyl)acryloyl)-2H-chromen-2-one feature α,β-unsaturated ketones (chalcones), which act as Michael acceptors for nucleophilic targets . The target compound lacks this reactivity but retains carbonyl-mediated interactions.

Physicochemical Properties

Property Target Compound 6-Methoxy-3-(4-nitrophenyl)-2H-chromen-2-one 6-Chloro-3-(6-methoxycoumarin-3-carbonyl)-2H-chromen-2-one
Molecular Weight ~381.37 g/mol (calculated) 297.27 g/mol 382.75 g/mol
Solubility Likely moderate (indole enhances lipophilicity) Low (nitro group reduces solubility) Poor (chlorine and bulky substituents)
Stability Sensitive to UV light and basic pH Stable under neutral conditions Data not available

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 297.35 g/mol
  • IUPAC Name : 6-methoxy-3-(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl)-2H-chromen-2-one

Anticancer Properties

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, a study focusing on various coumarin derivatives demonstrated their ability to inhibit carbonic anhydrase (CA) isoforms that are linked to cancer progression. The inhibition constants for these compounds ranged from sub-micromolar to low micromolar levels against cancer-associated isoforms like hCA IX and hCA XII .

Table 1: Inhibition Constants of Coumarin Derivatives Against CA Isoforms

CompoundhCA IX Inhibition Constant (µM)hCA XII Inhibition Constant (µM)
Compound A0.950.68
Compound B1.55.1
Compound C10.712.9

The mechanism by which coumarins exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The compound's structural features allow it to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, coumarins have been shown to modulate the expression of proteins associated with the Bcl-2 family, which play a crucial role in regulating apoptosis .

Antimicrobial Activity

In addition to anticancer properties, some coumarin derivatives exhibit antimicrobial activity. For instance, certain studies have highlighted their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Neuroprotective Effects

Emerging research indicates that coumarins may also possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier and their antioxidant activities make them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity in Cell Lines

A study conducted on the effects of various coumarin derivatives on human cancer cell lines revealed that specific modifications in the chemical structure significantly enhanced anticancer activity. The study found that certain derivatives induced apoptosis in A431 and Jurkat cell lines with IC50 values lower than those observed with conventional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of synthesized coumarin derivatives against Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) that were comparable or superior to established antibiotics .

Q & A

Q. Advanced

  • ADMET Prediction : Use SwissADME or pkCSM to estimate permeability, CYP450 metabolism, and toxicity .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with CYP3A4 to predict oxidation sites (e.g., indole methyl group) .
  • Docking Studies (AutoDock Vina) : Map potential binding poses in GPCRs or kinases using crystal structures from the PDB (e.g., D2L receptor: 6CM4) .

What analytical techniques are critical for resolving synthetic byproducts or diastereomers?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • 2D NMR (NOESY, HSQC) : Identifies spatial proximities (e.g., differentiating C3 vs. C4 substitution in chromen-2-one) .
  • LC-MS/MS : Detects trace byproducts (e.g., demethylated or hydroxylated derivatives) with MRM transitions .

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